molecular formula C7H4F2N4 B066198 5-(2,6-difluorophenyl)-2H-tetrazole CAS No. 188890-63-3

5-(2,6-difluorophenyl)-2H-tetrazole

Cat. No.: B066198
CAS No.: 188890-63-3
M. Wt: 182.13 g/mol
InChI Key: XKBCVVLRUDRWND-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-2H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2,6-difluorophenyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-difluorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures, usually around 100-120°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and organometallic compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

5-(2,6-Difluorophenyl)-2H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Difluorophenyl)-2H-tetrazole
  • 5-(3,5-Difluorophenyl)-2H-tetrazole
  • 5-(2,6-Dichlorophenyl)-2H-tetrazole

Uniqueness

5-(2,6-Difluorophenyl)-2H-tetrazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical and biological properties. The 2,6-difluoro substitution pattern enhances the compound’s stability and reactivity compared to other difluorophenyl tetrazoles. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBCVVLRUDRWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368287
Record name 5-(2,6-Difluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188890-63-3
Record name 5-(2,6-Difluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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